molecular formula C15H14N2OS B4639295 N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide

N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide

Cat. No.: B4639295
M. Wt: 270.4 g/mol
InChI Key: HLQBBOTWWCNCKW-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C15H14N2OS It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a carboxamide and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-en-1-ylamine and a thiocarbamoylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thionyl chloride, which is used to activate the carboxylic acid group, and ammonium thiocyanate, which provides the thiocarbamoyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or histone deacetylases, which are involved in regulating cellular processes such as cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
  • N-(prop-2-yn-1-yloxy)naphthalene
  • N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

N-(prop-2-en-1-ylcarbamothioyl)naphthalene-1-carboxamide is unique due to the presence of both a carbamothioyl group and a naphthalene ring.

Properties

IUPAC Name

N-(prop-2-enylcarbamothioyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-10-16-15(19)17-14(18)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQBBOTWWCNCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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